2-Ethyloctan-1-ol

Description

Significance and Interdisciplinary Relevance in Chemical Science

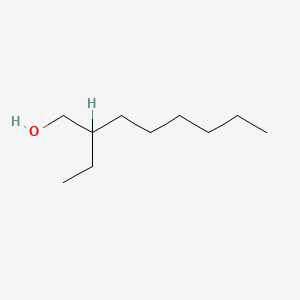

2-Ethyloctan-1-ol is a ten-carbon, branched-chain primary alcohol with the molecular formula C₁₀H₂₂O. rsc.orgontosight.ai Its significance in chemical science stems from the unique physical properties conferred by its branched structure, which distinguish it from its linear isomer, 1-decanol. This branching disrupts molecular packing, resulting in a very low melting point and excellent fluidity, which are highly desirable traits for numerous applications. rsc.org The compound is an important intermediate in the synthesis of a variety of other chemicals. ontosight.ai Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group, makes it a valuable precursor in the production of surfactants and detergents. rsc.orgontosight.ai Furthermore, this compound serves as a building block in the synthesis of certain pharmaceutical compounds and is explored in biotechnology for applications like the creation of biofuels. rsc.org

Contextualization within Branched-Chain Alcohols Research

This compound is a member of the Guerbet alcohols family, which are primary alcohols branched at the second carbon position. rsc.orggoogle.com Research into branched-chain alcohols like this compound is often driven by their superior performance in applications where low-temperature fluidity is critical. rsc.org Compared to their straight-chain counterparts, branched alcohols exhibit lower melting points and reduced viscosity. wikipedia.org This characteristic is a central theme in the research and development of lubricants, plasticizers, and emollients. wikipedia.orgresearchgate.net The study of branched-chain alcohols is also pertinent to the fragrance industry and in understanding microbial metabolic pathways, such as the Ehrlich pathway in yeast, which produces branched-chain fusel alcohols that are significant flavor and aroma components in fermented foods and beverages. d-nb.infowikipathways.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-8-10(4-2)9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRVTKUOKQWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942780 | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20592-10-3 | |

| Record name | 2-Ethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethyloctan 1 Ol

Established Synthetic Pathways for 2-Ethyloctan-1-ol Production

The industrial synthesis of this compound primarily relies on well-established chemical processes designed for efficiency and scalability. The two most prominent methods are the Guerbet reaction, which involves the dimerization of a smaller alcohol, and the hydroformylation of a corresponding olefin.

One of the foundational methods for producing β-alkylated dimer alcohols is the Guerbet reaction, named after its discoverer, Marcel Guerbet. wikipedia.org This process converts a primary alcohol into its dimer, which has double the carbon count, through a condensation reaction at high temperatures with the elimination of water. aocs.org For the synthesis of this compound (a C10 alcohol), the logical starting material would be 1-pentanol (B3423595) (a C5 alcohol). The reaction sequence involves the initial oxidation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation, dehydration, and subsequent hydrogenation to yield the final branched alcohol. wikipedia.org

Another significant industrial route is the hydroformylation (or oxo process) of terminal olefins. In this pathway, an alkene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. google.com To produce this compound, the feedstock would be 1-nonene (B85954) (a C9 alkene). The hydroformylation of 1-nonene typically produces a mixture of aldehydes, primarily n-decanal and its isomer, 2-methyldecanal. google.com Subsequent reduction of the n-decanal intermediate would lead to the formation of the corresponding alcohol, which, if branched at the second carbon, would be this compound.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound in industrial settings. In the Guerbet reaction, key parameters include temperature, pressure, and the choice of catalyst. The reaction is typically conducted at elevated temperatures, often ranging from 180°C to 360°C, and requires a catalyst. wikipedia.org Historically, basic catalysts such as alkali metal hydroxides or alkoxides are used. wikipedia.org Modern approaches may employ metal-based catalysts, such as those containing copper chromite, to facilitate the reaction under milder conditions and improve selectivity, thereby minimizing the formation of carboxylic acid byproducts. aocs.org

For the hydroformylation pathway, the catalyst system and reaction conditions directly influence the ratio of linear to branched aldehyde products, which is a crucial factor for yield optimization. Catalysts are often based on cobalt or rhodium complexes. google.com The process conditions, such as temperature, pressure of synthesis gas, and catalyst concentration, are carefully controlled to favor the formation of the desired aldehyde isomer that leads to this compound.

Table 1: Generalized Reaction Conditions for Guerbet Alcohol Synthesis This table presents typical conditions for the Guerbet reaction, applicable to the synthesis of alcohols like this compound from precursor alcohols.

| Parameter | Typical Range/Value | Catalyst System | Reference |

|---|---|---|---|

| Temperature | 180 - 360 °C | Alkali Metal Hydroxides/Alkoxides | wikipedia.org |

| Pressure | Elevated (sealed reactor) | Alkali Metal Hydroxides/Alkoxides | wikipedia.org |

| Temperature | 50 - 450 °C | Guerbet Catalyst (e.g., metal-based) | google.comgoogle.com |

| Pressure | 1 MPa - 20 MPa | Guerbet Catalyst (e.g., metal-based) | google.com |

| Catalyst | MgO, K₂CO₃, Cu₂Cr₂O₅ | MgO/Copper Chromite System | aocs.org |

Emerging Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are being increasingly applied to the synthesis of this compound. These approaches prioritize the use of renewable resources, enhance energy efficiency, and reduce waste generation. acs.org

A primary focus of green synthesis is the replacement of petrochemical-derived feedstocks with renewable alternatives. wordpress.com Lignocellulosic biomass, which includes agricultural residues and forestry waste, is a key renewable resource. researchgate.net This biomass can be processed to produce precursor molecules like ethanol (B145695) and butanol. researchgate.netrsc.org These bio-alcohols can then be utilized in the Guerbet reaction to synthesize higher alcohols, including this compound. rsc.org The development of efficient catalysts that can directly convert bio-derived ethanol or butanol into longer-chain alcohols is an active area of research. researchgate.net For instance, the "Alcohol to Jet" (AtJ) technology, while focused on aviation fuels, demonstrates the viability of converting alcohols like ethanol and isobutanol into longer-chain hydrocarbons, a principle applicable to the synthesis of specific chemical compounds. skynrg.com

Table 2: Comparison of Feedstocks for Alcohol Precursors This table compares traditional fossil fuel-based feedstocks with emerging renewable feedstocks for the production of alcohols used in synthesizing this compound.

| Feedstock Type | Source Material | Description | Reference |

|---|---|---|---|

| Traditional (Fossil) | Petroleum, Natural Gas | Derived from non-renewable fossil fuels through processes like cracking and synthesis gas conversion. | wordpress.com |

| Renewable (Biomass) | Lignocellulose, Sugars, Starch | Derived from living organisms, primarily plants. Converted via fermentation or other biochemical/thermochemical processes to produce alcohols. | wordpress.comresearchgate.netmdpi.com |

A core tenet of green chemistry is the minimization of waste. acs.org In the context of this compound synthesis, this involves improving reaction selectivity to reduce the formation of unwanted byproducts. The traditional Guerbet reaction can sometimes produce a mixture of products, including carboxylic acids from competing side reactions like the Cannizzaro reaction. wikipedia.org The development and use of highly selective catalysts, such as certain bimetallic alloy catalysts, can significantly enhance the yield of the desired alcohol and reduce the need for extensive purification steps, thereby minimizing waste. researchgate.net Furthermore, designing processes that operate in greener solvents, such as water or bio-derived solvents, instead of volatile organic compounds, contributes to a more sustainable production cycle. acs.org

Sustainable Feedstocks and Process Efficiencies

This compound as a Synthetic Intermediate

Beyond its direct applications, this compound is a valuable synthetic intermediate, serving as a molecular building block for the creation of more complex and specialized chemicals. ontosight.aiarborpharmchem.com Its bifunctional nature, possessing a reactive primary hydroxyl (-OH) group and a branched ten-carbon alkyl chain, allows for its incorporation into larger molecular structures to impart specific properties.

The primary alcohol group of this compound is a versatile functional handle that can undergo a wide range of chemical transformations, such as esterification, etherification, and oxidation. These reactions allow chemists to attach the 2-ethyloctyl moiety to other molecules. For example, its reaction with carboxylic acids or their derivatives produces esters, which are widely used as plasticizers, lubricants, and fragrance components. Its branched structure is particularly useful in applications requiring low-temperature fluidity and viscosity control.

While direct examples of its use in highly complex natural product synthesis are not widely documented, the principle is demonstrated by the use of similar branched alcohols in pharmaceutical synthesis. For instance, the related compound 2-ethylbutan-1-ol is a key starting material in one of the synthetic routes to the antiviral drug Remdesivir. nih.gov In this synthesis, the alcohol is first esterified with an amino acid, and this unit is then phosphorylated to build a crucial part of the final drug molecule. nih.gov This illustrates how a branched alcohol like this compound can serve as a foundational piece for constructing intricate, high-value organic compounds.

Precursor in Pharmaceutical Compound Production

While direct and explicit examples of this compound as a precursor in the synthesis of specific, named pharmaceutical compounds are not extensively detailed in publicly available literature, its role as a building block in this sector is acknowledged. ontosight.ai The broader class of branched-chain alcohols is utilized in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the structurally similar compound, 2-ethyl-1-butanol, is a known precursor in the synthesis of novel branched alkyl carbamates which have demonstrated anticonvulsant activity. guidechem.com This highlights the potential of branched alcohols like this compound to be incorporated into the synthesis of new therapeutic agents. The lipophilic nature of the 2-ethyloctyl group can be advantageous in modulating the pharmacokinetic properties of a drug molecule, potentially enhancing its absorption and distribution within the body.

Derivatization and Functionalization of this compound

The hydroxyl group of this compound provides a reactive site for a variety of chemical transformations, allowing for its conversion into a wide array of functionalized derivatives with tailored properties for specific applications.

Synthesis and Characterization of Ethoxylated Derivatives

The reaction of this compound with ethylene (B1197577) oxide results in the formation of ethoxylated derivatives. This process, known as ethoxylation, is a common industrial method for producing nonionic surfactants. researchgate.net The general reaction involves the addition of ethylene oxide units to the alcohol in the presence of a catalyst, typically a strong base like potassium hydroxide. The degree of ethoxylation, or the number of ethylene oxide units added, can be controlled to fine-tune the properties of the resulting surfactant, such as its hydrophilicity, cloud point, and surface tension.

| Property | Low Degree of Ethoxylation (e.g., 3-5 moles EO) | High Degree of Ethoxylation (e.g., 10-12 moles EO) |

| Water Solubility | Low to moderate | High |

| Cloud Point (°C) | Lower | Higher |

| Hydrophilic-Lipophilic Balance (HLB) | Lower (more lipophilic) | Higher (more hydrophilic) |

| Surface Tension Reduction | Significant | More pronounced |

| Typical Application | Emulsifiers, dispersants | Detergents, wetting agents |

This table presents generalized trends for C10 alcohol ethoxylates and is for illustrative purposes.

Exploration of Other Functionalized Derivatives for Specific Applications

Beyond ethoxylation, this compound can be transformed into a variety of other functionalized derivatives. These transformations often target the hydroxyl group to create esters, ethers, and other functional moieties.

Esters: Esterification of this compound with various carboxylic acids yields esters that are utilized as plasticizers, lubricants, and fragrance components. The branched nature of the 2-ethyloctyl group can lower the freezing point and viscosity of these esters, making them suitable for high-performance applications. wikipedia.org

Other Derivatives: The versatility of this compound as a synthetic intermediate is further demonstrated by its use in producing specialty chemicals. For example, it has been used in the synthesis of biogasoline from ethanol over a hydroxyapatite (B223615) catalyst, indicating its potential role in the development of alternative fuels. lookchem.com

Catalysis and Reaction Mechanisms Involving 2 Ethyloctan 1 Ol

Catalytic Systems for 2-Ethyloctan-1-ol Production

Homogeneous Catalysis Research

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been explored for the synthesis of this compound. senecalearning.comchemguide.co.uk Transition metal complexes are often employed in these systems. For instance, iridium complexes such as [IrCl(cod)]₂ and [Cp*IrCl₂]₂ have been shown to catalyze the Guerbet reaction of primary alcohols to produce β-alkylated primary alcohols like 2-ethyl-1-hexanol from butanol. aocs.org Ruthenium pincer complexes have also demonstrated effectiveness in reactions involving hydrogen transfer, which is a key step in the Guerbet reaction. cardiff.ac.uk These catalysts operate through a "hydrogen borrowing" mechanism. cardiff.ac.uk

The Guerbet reaction mechanism in a homogeneous system generally involves several steps:

Dehydrogenation of the alcohol to an aldehyde.

Aldol (B89426) condensation of the aldehyde intermediates.

Dehydration of the aldol adduct.

Hydrogenation of the resulting unsaturated aldehyde to the final branched alcohol. rsc.org

Research has also focused on developing more efficient and selective homogeneous catalysts. For example, a ruthenium complex, ClRu(5-Mebpi)(PPh₃)₂, has shown high efficiency in producing biofuels from alcohols. unibo.it

Heterogeneous Catalysis Research

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reuse. chemguide.co.ukmdpi.com Solid catalysts are typically used with liquid or gas-phase reactants. libretexts.org For the Guerbet reaction, bifunctional catalysts are necessary. rsc.orgrsc.org

Commonly researched heterogeneous catalysts for this compound production include:

Metal oxides: Magnesium oxide (MgO), combined with other components like K₂CO₃ and copper chromite, has been used to produce higher alcohols with minimal by-products. aocs.org

Hydrotalcites: Mixed oxides derived from hydrotalcites have been investigated as catalysts for various C-C bond formation reactions. google.com

Supported metal catalysts: Nickel supported on ceria-alumina (Ni/Ce-Al₂O₃) has shown good performance in the direct synthesis of 2-ethylhexanol from n-butanal, a related process. rsc.org The support material, like alumina, can provide the necessary acidic sites, while the metal provides the hydrogenation/dehydrogenation function. researchgate.net

The mechanism on a heterogeneous catalyst surface involves the adsorption of reactants onto active sites. libretexts.org For the Guerbet reaction, the catalyst must facilitate the sequential dehydrogenation, condensation, and hydrogenation steps. researchgate.net The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired product. rsc.org

Table 1: Comparison of Catalytic Systems for Guerbet-type Reactions

| Catalyst Type | Catalyst Examples | Phase | Advantages | Disadvantages |

| Homogeneous | [IrCl(cod)]₂, [Cp*IrCl₂]₂, Ru-pincer complexes aocs.orgcardiff.ac.uk | Liquid | High activity and selectivity, mild reaction conditions. unibo.it | Difficult catalyst separation and recovery. |

| Heterogeneous | MgO/K₂CO₃/Cu₂Cr₂O₅, Ni/Ce-Al₂O₃, Hydrotalcites aocs.orgrsc.orggoogle.com | Solid | Easy separation and reuse, thermal stability. mdpi.com | Can require higher temperatures and pressures, potential for catalyst deactivation. rsc.org |

Biocatalysis and Enzymatic Approaches

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a growing field offering environmentally friendly alternatives to traditional chemical synthesis. spinchem.com Enzymes exhibit high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions. spinchem.commdpi.com

While direct biocatalytic production of this compound is not widely reported, enzymatic reactions are relevant to the synthesis of its precursors and related compounds. For instance, oxidoreductases (EC 1) are a class of enzymes that catalyze oxidation-reduction reactions, which are fundamental to the dehydrogenation and hydrogenation steps in the Guerbet pathway. mdpi.com Lipases can be used for the synthesis of esters from Guerbet alcohols.

Whole-cell biocatalysis, which utilizes entire microorganisms, can be advantageous as it can contain the necessary enzymes and cofactors for multi-step reactions. d-nb.inforesearchgate.net Engineered microorganisms could potentially be designed to perform the entire Guerbet reaction sequence. d-nb.info

This compound as a Substrate in Catalytic Reactions

This compound can also serve as a starting material in various catalytic transformations to produce other valuable chemicals.

Investigating Selective Chemical Transformations

The hydroxyl group and the alkyl chain of this compound allow for a range of selective chemical transformations.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 2-ethyloctanal, or further to 2-ethyloctanoic acid. This can be achieved using various oxidizing agents and catalytic systems. evitachem.com

Esterification: this compound can react with carboxylic acids or their derivatives to form esters. These esters have applications as plasticizers, lubricants, and in cosmetics. Catalysts for esterification can be acidic, such as sulfuric acid, or enzymatic, such as lipases.

Dehydration: The catalytic dehydration of this compound would lead to the formation of alkenes. Metal triflates, such as hafnium triflate (Hf(OTf)₄), have been shown to be effective catalysts for the dehydration of other secondary and tertiary alcohols. rsc.org

Alkylation: The hydroxyl group can be replaced in nucleophilic substitution reactions. For example, reaction with a hydrogen halide could produce the corresponding alkyl halide.

Table 2: Examples of Catalytic Transformations of Alcohols

| Reaction Type | Substrate Example | Catalyst | Product Example |

| Oxidation | 4-Ethyloctanol | Palladium or Platinum | 4-Ethyloctanal evitachem.com |

| Dehydration | 2-Octanol | Hf(OTf)₄ | Octenes rsc.org |

| Esterification | Ethanol (B145695) | Sulfuric Acid | Ethyl Acetate googleapis.com |

| Etherification | Ethanol and Octanol | Acidic ion-exchange resins | Ethyl octyl ether evitachem.com |

Mechanism Elucidation in Catalyzed Processes

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For reactions involving this compound, this involves studying the elementary steps of the transformation.

In oxidation reactions , the mechanism depends on the oxidant and catalyst used. For example, with a metal catalyst, the reaction may proceed through an intermediate where the alcohol is adsorbed onto the catalyst surface, followed by the removal of hydrogen atoms.

In esterification , the mechanism typically involves the protonation of the carboxylic acid (in acid catalysis), making it more susceptible to nucleophilic attack by the alcohol.

For the Guerbet reaction , as mentioned earlier, the generally accepted mechanism involves a four-step sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation. rsc.orgresearchgate.net Isotopic labeling studies and the identification of reaction intermediates can provide evidence for the proposed mechanism. The reaction is complex, with several potential side reactions, and the choice of catalyst and conditions is critical to favor the desired pathway. rsc.orgunibo.it The development of kinetic models and spectroscopic analysis of reaction intermediates are key areas of research to further elucidate the mechanisms of these catalyzed processes. biofueljournal.com

Biochemical and Metabolic Research of 2 Ethyloctan 1 Ol

In Vivo Metabolic Fate and Pathways

The metabolic fate of a xenobiotic, or foreign compound, such as 2-ethyloctan-1-ol, encompasses its journey through a biological system, from entry to exit. This journey is defined by the processes of absorption, distribution, biotransformation, and excretion. mhmedical.commhmedical.com While specific in vivo research on this compound is limited, its metabolic pathway can be predicted based on its chemical structure as a primary branched-chain alcohol and established principles of toxicology and biochemistry. mhmedical.comnih.gov

Absorption, Distribution, and Excretion Studies

Absorption: Absorption is the process by which a substance moves from the site of exposure into the systemic circulation. mhmedical.com As a lipophilic alcohol, this compound is expected to be readily absorbed through the gastrointestinal tract if ingested and across the skin upon dermal contact due to its ability to partition into cellular membranes. The main barriers separating an organism from environmental chemicals are the skin, lungs, and alimentary canal. mhmedical.com

Distribution: Following absorption into the bloodstream, this compound would be distributed throughout the body. The extent of its distribution to various tissues would depend on factors such as blood flow, tissue permeability, and the compound's affinity for specific tissues. mhmedical.com Due to its lipophilic nature (estimated LogP of 3.7-3.8), it may distribute into fatty tissues. nih.govlookchem.com The disposition of a chemical, including its distribution, is a key determinant of its potential concentration at a target site. mhmedical.com

Excretion: Excretion is the final removal of the compound and its metabolites from the body. mhmedical.com The primary route of excretion for water-soluble metabolites is via the kidneys into urine. For a related, smaller compound, 2-ethylbutan-1-ol, studies in rabbits showed that 40% of an ingested dose was excreted as a urinary glucuronide. echemi.comnih.gov This suggests that the metabolites of this compound, made more water-soluble through biotransformation, would likely follow a similar path of renal excretion.

Biotransformation Processes and Metabolite Identification

Biotransformation is the metabolic conversion of lipophilic xenobiotics into more water-soluble (hydrophilic) compounds, facilitating their excretion. mhmedical.com This process typically occurs in two phases: Phase I and Phase II. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups like hydroxyl (-OH) or carboxyl (-COOH). mhmedical.com For this compound, the primary Phase I pathway is oxidation. The primary alcohol group is first oxidized to form an aldehyde, 2-ethyloctanal . This intermediate is then rapidly oxidized further to the corresponding carboxylic acid, 2-ethyloctanoic acid .

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the xenobiotic or its Phase I metabolite, drastically increasing its water solubility. mhmedical.comnih.gov The primary hydroxyl group of this compound, as well as the carboxylic acid group of its metabolite, can undergo glucuronidation. This process involves conjugation with glucuronic acid to form a 2-ethyloctyl glucuronide , a highly water-soluble compound readily excreted in the urine. nih.gov

Based on these principles, the primary metabolites of this compound are expected to be 2-ethyloctanoic acid and its glucuronide conjugate, along with the glucuronide of the parent alcohol.

Table 1: Potential Metabolic Pathways and Metabolites of this compound This table is based on predicted pathways for primary alcohols.

| Pathway | Reactant | Primary Metabolite | Biotransformation Process |

|---|---|---|---|

| Phase I | This compound | 2-Ethyloctanal | Oxidation |

| Phase I | 2-Ethyloctanal | 2-Ethyloctanoic Acid | Oxidation |

Enzymatic Biotransformation Studies

The biotransformation of this compound is catalyzed by specific enzyme systems primarily located in the liver, but also present in other tissues. nih.gov

Identification and Characterization of Metabolizing Enzymes

While specific enzymes for this compound have not been individually characterized in published literature, the classes of enzymes responsible for its metabolism can be identified based on their known functions with similar substrates.

Alcohol Dehydrogenases (ADHs): These cytosolic enzymes are primarily responsible for the initial oxidation of a wide range of alcohols to their corresponding aldehydes.

Cytochrome P450 (CYP) System: This versatile family of enzymes, located in the endoplasmic reticulum, also catalyzes the oxidation of alcohols. nih.gov CYP enzymes are known for their broad substrate specificity. nih.gov

Aldehyde Dehydrogenases (ALDHs): These enzymes, found in the cytosol and mitochondria, are responsible for the rapid oxidation of aldehydes (like the intermediate 2-ethyloctanal) to carboxylic acids.

UDP-Glucuronosyltransferases (UGTs): This family of Phase II enzymes catalyzes the transfer of glucuronic acid from a cofactor to a substrate, such as the hydroxyl group of this compound, to form a glucuronide conjugate. nih.gov

Table 2: Likely Enzymes Involved in this compound Metabolism

| Enzyme Family | Metabolic Step | Substrate | Product |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) / Cytochrome P450 (CYP) | Phase I Oxidation | This compound | 2-Ethyloctanal |

| Aldehyde Dehydrogenase (ALDH) | Phase I Oxidation | 2-Ethyloctanal | 2-Ethyloctanoic Acid |

Enzyme Kinetics and Reaction Mechanisms

The kinetics of enzyme-catalyzed reactions, such as the metabolism of this compound, are typically described by the Michaelis-Menten model. libretexts.orgsjtu.edu.cn This model relates the reaction rate (V) to the substrate concentration ([S]).

The fundamental equation is: V = (Vmax * [S]) / (Km + [S])

Where:

Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. libretexts.org

To determine the specific kinetic parameters (Km and Vmax) for the metabolism of this compound by enzymes like ADH or CYPs, in vitro studies using isolated enzymes or cellular fractions would be required. nih.gov Such studies would involve incubating the enzymes with varying concentrations of this compound and measuring the rate of product formation. At low substrate concentrations, the reaction rate is proportional to the substrate concentration (first-order kinetics), while at high concentrations, the rate becomes independent of the substrate concentration and approaches Vmax (zero-order kinetics). libretexts.org

Microbial Degradation and Production Pathways

Microorganisms, particularly bacteria and fungi, possess vast metabolic capabilities, including the ability to degrade and synthesize a wide range of organic compounds. nih.gov

Microbial Degradation: Many microorganisms can use hydrocarbons and alcohols as a source of carbon and energy. nih.gov The microbial degradation pathway for this compound is expected to mirror the initial steps of mammalian metabolism. Aerobic bacteria would likely initiate the breakdown through the oxidation of the alcohol.

Oxidation to Aldehyde: An alcohol dehydrogenase would convert this compound to 2-ethyloctanal.

Oxidation to Carboxylic Acid: An aldehyde dehydrogenase would then convert 2-ethyloctanal to 2-ethyloctanoic acid.

Central Metabolism: The resulting 2-ethyloctanoic acid can then be further metabolized. Branched-chain fatty acids can be broken down via pathways like beta-oxidation, eventually feeding into the citric acid cycle for complete mineralization to carbon dioxide and water. mdpi.com

The efficiency of this degradation depends on various environmental factors, including temperature, pH, and the presence of other nutrients. nih.gov

Microbial Production: While industrial synthesis of branched-chain alcohols is common, some microorganisms are capable of producing them from simpler precursors like ethanol (B145695). lookchem.comchemicalbook.com The synthesis can occur via pathways analogous to the industrial Guerbet reaction, which involves the base-catalyzed condensation of alcohols. wikipedia.org In a biological context, microbial enzymes could catalyze the condensation of smaller alcohols (e.g., ethanol and butanol) to form larger, branched alcohols like this compound. This area is of interest for the biotechnological production of biofuels and specialty chemicals. ontosight.ai

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethyloctanal |

| 2-Ethyloctanoic acid |

| 2-Ethyloctyl glucuronide |

| 2-Ethylbutan-1-ol |

| 2-ethylbutyl alcohol |

| Glucuronic acid |

| Methyl n-propyl ketone |

| Ethanol |

| Butanol |

| Carbon dioxide |

Biodegradation in Environmental Systems

The environmental fate of this compound, a branched-chain decyl alcohol, is primarily governed by biodegradation. While specific studies exclusively focused on this compound are not extensively detailed in publicly available literature, its biodegradability can be inferred from research on analogous long-chain aliphatic alcohols.

Research conducted on the category of C6-C24 linear and essentially-linear aliphatic alcohols demonstrates that substances with chain lengths up to C22 are readily biodegradable. europa.eu For instance, studies on similar molecules like octadecan-1-ol (C18) and docosan-1-ol (C22) showed significant biodegradation, reaching 95.6% and 87.9% respectively over 28 days. europa.eu Early studies sometimes suggested that alcohols with chains longer than C18 were not readily biodegradable; however, this was often attributed to testing methodologies that did not adequately account for the low water solubility and bioavailability of these larger molecules. europa.eu Modern testing methods that ensure better bioavailability have confirmed the ready biodegradability of these longer-chain alcohols. europa.eu

In complex environmental systems, such as contaminated sites, various volatile organic compounds (VOCs), including alcohols, are present as mixtures. researchgate.netresearchgate.net The biodegradation process in such scenarios can be influenced by the presence of other chemicals. concawe.eu The degradation of one compound may be affected by the concentration and nature of other substances in the mixture. concawe.eu Microorganisms in soil and aquatic environments are capable of degrading complex organic molecules, often through co-metabolism, where the organism breaks down a substance without deriving energy from it. researchgate.netd-nb.info For example, studies at former gasworks sites have identified a wide range of VOCs in soil and groundwater, indicating that such environments harbor microbial communities adapted to degrading complex hydrocarbons and related organic compounds. researchgate.netresearchgate.net The biological activity in environmental water samples, crucial for degradation, is often confirmed using reference compounds like 1-octanol, which is known to be rapidly degraded. concawe.eu

Table 1: Research Findings on the Biodegradation of Related Alcohols

| Compound Category/Example | Finding | Source |

| C6-C24 Aliphatic Alcohols | Alcohols with chain lengths up to C22 are considered readily biodegradable under appropriate test conditions that account for bioavailability. | europa.eu |

| Octadecan-1-ol (C18) | Demonstrated 95.6% biodegradation in 28 days. | europa.eu |

| Docosan-1-ol (C22) | Showed 87.9% biodegradation in 28 days. | europa.eu |

| 1-Octanol | Used as a reference compound and was >90% degraded within one day in a surface water sample. | concawe.eu |

| General Hydrocarbons | Biodegradation in the environment occurs in mixtures, and kinetics can be influenced by the concentration and composition of the mixture. | concawe.eu |

Biosynthesis by Microorganisms

Microorganisms, particularly fungi, are known to produce a diverse array of volatile organic compounds, including various alcohols. researchgate.net The biosynthesis of these compounds often involves complex metabolic pathways. While the specific pathway for this compound has not been explicitly elucidated, general microbial pathways for producing alcohols provide a basis for its potential biological origin.

The biosynthesis of complex alcohols and related VOCs like lactones in microorganisms can originate from fatty acid metabolism. mdpi.com These pathways typically involve several key steps:

De novo synthesis of fatty acids from a primary carbon source like sugars. mdpi.com

Post-modification of these fatty acids , such as hydroxylation to introduce a hydroxyl (-OH) group. mdpi.com

Chain shortening of the modified fatty acid via pathways like β-oxidation. mdpi.com

Through such mechanisms, microorganisms can generate a wide variety of hydroxy fatty acids, which can then be converted into alcohols. The production of a branched-chain alcohol like this compound would likely require specific enzymes capable of introducing or utilizing a branched-chain fatty acid precursor. Fungi are well-documented producers of various volatile compounds, and it is plausible that certain species could synthesize this compound as a minor metabolic product. researchgate.netmdpi.com

Role in Volatile Organic Compound (VOC) Research

Detection in Biological Samples

This compound's properties as a semi-volatile organic compound make it a candidate for detection in biological samples, although specific instances in the literature are rare. The detection of VOCs from biological matrices is a key area of research for understanding metabolic processes and for biomarker discovery. Techniques such as gas chromatography-mass spectrometry (GC-MS) are standard for identifying VOCs in complex mixtures. researchgate.netresearchgate.net

While this compound is not commonly reported, related and structurally similar alcohols have been identified in various biological and environmental samples. For example, a variety of alcohols and other bioactive compounds have been successfully identified in plant extracts, such as those from pumpkin seeds, using GC-MS analysis. researchgate.net Other studies have used ultra-fast gas phase electronic noses to identify characteristic VOCs, including alcohols like n-butanol, in different plant species. mdpi.com In environmental monitoring at a former gasworks, a related compound, 2-Butyl-1-octanol, was detected in borehole samples, demonstrating that branched-chain alcohols can be present as environmental VOCs. researchgate.net The presence of these related compounds suggests that this compound could potentially be detected in biological or environmental samples with sufficiently sensitive analytical methods.

Table 2: Examples of Related Alcohols Detected as VOCs in Samples

| Compound | Sample Type | Detection Context | Source |

| 2-Butyl-1-octanol | Borehole Water | Environmental monitoring of VOCs at a former gasworks site. | researchgate.net |

| n-Butanol | Dendrobium Plant | Analysis of characteristic flavor compounds in different plant varieties. | mdpi.com |

| (Z)6,(Z)9-Pentadecadien-1-ol | Pumpkin Seed Extract | GC-MS analysis of bioactive compounds in various solvent extracts. | researchgate.net |

Pathways of Endogenous Production and Exogenous Uptake

The presence of a compound like this compound in a biological system can be the result of either internal synthesis (endogenous production) or absorption from the external environment (exogenous uptake).

Endogenous Production: As discussed in section 4.3.2, microorganisms possess metabolic pathways capable of synthesizing a wide range of alcohols. researchgate.netmdpi.com It is plausible that similar pathways could exist in other organisms, leading to the endogenous production of this compound, likely as a minor product of lipid metabolism.

Exogenous Uptake: Cells are capable of taking up lipids and lipid-like molecules from their environment. nih.gov Due to its chemical structure, featuring a ten-carbon chain, this compound has lipophilic (fat-soluble) properties, suggesting it could be absorbed by cells. nih.gov Research on other lipid molecules, such as lyso-phosphatidylinositol, has shown that they can be taken up by cells like HeLa S3 and then metabolized into other lipid derivatives. nih.gov Studies have demonstrated that this uptake can involve processes like reacylation occurring on the outer leaflet of the cell membrane, where the exogenous molecule is modified and incorporated into the cell's metabolic pathways. nih.gov A similar mechanism of uptake and subsequent intracellular metabolism could be possible for this compound if present in the cellular environment. The process generally involves the molecule crossing the cell membrane, after which it can be metabolized by intracellular enzymes.

Environmental Science and Ecotoxicological Investigations of 2 Ethyloctan 1 Ol

Environmental Occurrence and Distribution Studies

2-Ethyloctan-1-ol, a branched-chain fatty alcohol, has been subject to investigations regarding its presence and distribution in various environmental compartments. Its use in industrial applications and as a precursor in the synthesis of other chemicals necessitates an understanding of its environmental footprint.

Detection in Aquatic Systems

The occurrence of emerging contaminants, including various alcohols, in aquatic systems is a growing area of research. researchgate.netbohrium.com While specific data on the widespread concentration of this compound in diverse aquatic environments remains limited, the behavior of similar C6 through C8 alcohols suggests it would be water-soluble and mobile, primarily moving with the water phase to surface and groundwater. epa.gov The detection of various volatile organic compounds (VOCs) in aquatic environments highlights the importance of monitoring for such substances. researchgate.netfrontiersin.org The presence of pharmaceuticals and personal care products, which can include alcohol derivatives, has been documented in groundwater, surface waters, and wastewater treatment plant effluents. researchgate.netbohrium.com

Presence in Soil and Sediment Matrices

The fate of organic compounds in soil and sediment is influenced by their physical and chemical properties. For compounds like this compound, adsorption to soil particles and sediment is a key process. The transport of chemicals through soil is linked to their persistence and how strongly they bind to the soil matrix. ucl.ac.uk While specific studies measuring this compound concentrations in soil and sediment are not widely available, the general principles of organic contaminant behavior suggest that it could accumulate in these matrices through adsorption. frontiersin.org The potential for leaching through the soil profile is dependent on its persistence and solubility characteristics. ucl.ac.uk

Occurrence in Air Compartments

Volatile organic compounds (VOCs), including alcohols, can be released into the atmosphere from various sources. cranfield.ac.uk The determination of VOCs in the air is often conducted through sampling on sorbent tubes followed by analysis using techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). cranfield.ac.ukijcrar.com Studies have identified a wide range of VOCs in indoor and outdoor air, although specific quantitative data for this compound is not extensively reported. nih.govd-nb.info The potential for this compound to be present in the air is linked to its volatility.

Environmental Fate and Transport Mechanisms

Understanding the environmental fate of this compound involves examining its persistence, degradation, and movement between different environmental compartments.

Persistence and Degradation Kinetics

Adsorption and Volatilization Behavior

The transport of this compound in the environment is governed by processes such as adsorption and volatilization. ucl.ac.uk Adsorption to soil and sediment can reduce its mobility in water, while volatilization allows for its transfer from water or soil surfaces to the atmosphere. charite.de The estimated octanol-water partition coefficient (logP) of 3.740 suggests a tendency for this compound to partition into organic phases rather than water. thegoodscentscompany.com Its vapor pressure is estimated to be 0.037000 mmHg at 25.00 °C, indicating some potential for volatilization. thegoodscentscompany.com The Henry's Law constant is a key parameter for predicting the volatilization of a compound from water surfaces. charite.de

Table of Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H22O | ontosight.ainih.gov |

| Average Mass | 158.285 g/mol | epa.gov |

| Boiling Point | 213.00 to 214.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.com |

| Vapor Pressure | 0.037000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |

| logP (o/w) | 3.740 (est) | thegoodscentscompany.com |

| Water Solubility | 151.8 mg/L @ 25 °C (est) | thegoodscentscompany.com |

Biodegradation and Persistence in Environmental Compartments

The environmental persistence of this compound is largely determined by its susceptibility to biodegradation. As a branched-chain primary alcohol, its structure influences its breakdown by microorganisms in various environmental compartments. Due to a lack of specific studies on this compound, data from its close structural isomer, 2-Ethylhexanol (2-EH), is often used to estimate its environmental behavior. 2-EH is not expected to persist in the environment due to its rapid biodegradation. arkema.com It is also not expected to bind significantly to soil or sediment. arkema.com

Aerobic Biodegradation Studies

Under aerobic conditions, this compound is expected to undergo rapid biodegradation. Studies on a range of linear and branched alcohols have demonstrated that these substances are generally readily biodegradable. arkema.com For instance, its isomer 2-Ethylhexanol is classified as readily biodegradable, indicating it is unlikely to persist in the environment. arkema.comcarlroth.com In studies conducted under OECD Guideline 301B, 2-Ethylhexanol has shown significant CO2 evolution, meeting the criteria for ready biodegradability. While specific data for this compound is limited, modeling and structure-activity relationships suggest it would also be readily biodegradable. ontosight.ai

Fugacity modeling for the related compound 2-EH predicts that approximately 50-55% of releases will partition to the water phase and 40% to soils, with biodegradation being the primary route of dissipation. europa.eu The predicted dissipation half-life for 2-EH is between 1.0 to 1.5 days in rivers and 15 to 20 days in lakes, suggesting a low potential for persistence. europa.eu

Anaerobic Biodegradation Studies

Information on the anaerobic biodegradation of this compound is limited. However, studies on other long-chain alcohols indicate that anaerobic degradation is feasible. For a range of C8 to C18 alcohols, anaerobic degradability has been observed. heraproject.com The process of anaerobic biodegradation involves the breakdown of organic compounds by microorganisms in the absence of oxygen, which is a common condition in environments like buried sediments and some wastewater treatment stages. While specific rates for this compound are not available, the general behavior of similar aliphatic alcohols suggests a potential for degradation under anaerobic conditions, although likely at a slower rate than aerobic biodegradation.

Ecotoxicological Assessment in Aquatic Environments

The ecotoxicological impact of this compound in aquatic systems is a key area of environmental assessment. Due to its properties as a fatty alcohol, it can exert effects on a range of aquatic organisms. petrolkimya.com Most available data comes from studies on its isomer, 2-Ethylhexanol, which is considered harmful to aquatic life, with potential for long-lasting effects. carlroth.comcanada.ca

Impact on Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

Acute toxicity studies on 2-Ethylhexanol have been conducted on various representative aquatic species. These studies indicate that the compound is acutely harmful to fish, aquatic invertebrates, and algae. arkema.competrolkimya.com The results are typically reported as the concentration causing 50% mortality (LC50) for fish or 50% effect concentration (EC50) for invertebrates and algae over a specified time period.

Interactive Table: Acute Aquatic Toxicity of 2-Ethylhexanol

| Species | Type of Test | Endpoint | Concentration (mg/L) | Exposure Time | Guideline | Reference |

| Pimephales promelas (Fathead minnow) | Flow-through | LC50 | 28.2 | 96 h | Directive 84/449/EEC, C.1 | petrolkimya.com |

| Leuciscus idus (Golden orfe) | Flow-through | LC50 | 17.1 | 96 h | OECD 203 | petrolkimya.com |

| Daphnia magna (Water flea) | Static | EC50 | 39 | 48 h | Directive 84/449/EEC, C.2 | petrolkimya.com |

| Scenedesmus subspicatus (Green algae) | Static | EC50 (growth rate) | 16.6 | 72 h | Directive 88/302/EEC, C | petrolkimya.com |

Chronic toxicity studies on 2-Ethylhexanol show adverse effects at lower concentrations. For instance, a 30-day study with the zebra fish (Danio rerio) reported a Lowest Observed Effect Concentration (LOEC) for survival, while a 21-day study on Daphnia magna also established chronic effect levels. carlroth.com

Cellular and Molecular Responses in Aquatic Species

The specific cellular and molecular mechanisms of toxicity for this compound in aquatic species have not been extensively studied. However, based on its chemical structure and the known effects of similar alcohols, several responses can be anticipated. As a surfactant-like molecule, it can disrupt cell membranes, leading to irritation and damage. ilo.org

In mammals, the metabolism of 2-Ethylhexanol involves oxidation by alcohol dehydrogenase to form 2-ethylhexanal, which is then further oxidized to 2-ethylhexanoic acid. europa.eu This metabolic pathway could also be present in some aquatic vertebrates. The resulting metabolites, particularly the carboxylic acid, can then be conjugated and excreted. europa.eu This metabolic process is a detoxification mechanism. However, high concentrations of the parent alcohol can overwhelm these pathways, leading to cellular stress. The irritant properties of 2-Ethylhexanol on the skin and respiratory tract suggest a direct effect on cellular integrity. arkema.comilo.org It is plausible that similar mechanisms, such as disruption of gill epithelial cells, could occur in fish.

Terrestrial Ecotoxicology Studies

There is a significant lack of specific research on the terrestrial ecotoxicological effects of this compound. Standard terrestrial ecotoxicology studies typically assess the impact of a substance on soil-dwelling organisms (e.g., earthworms), soil microorganisms, and terrestrial plants. europa.eueurofins.com For related compounds like 2-Ethylhexanol, it is predicted that the substance is not likely to adsorb significantly to soil and may leach into groundwater. alberta.ca However, without specific studies on its effects on terrestrial organisms like earthworms or on nitrogen and carbon transformation processes by soil microorganisms, a comprehensive risk assessment for the terrestrial compartment cannot be completed. europa.eu

Effects on Soil Organisms and Plant Growth

The introduction of chemical substances into the environment can have significant consequences for soil health and plant life. Soil microorganisms are fundamental to ecosystem function, playing crucial roles in organic matter decomposition, nutrient cycling, and maintaining soil structure. fao.orgmdpi.com The presence of foreign compounds can disrupt these delicate processes.

The impact of agrochemicals on soil microbiota is a well-documented concern. mdpi.com Many of these substances can negatively affect the diversity and function of beneficial microbial communities, which may, in turn, hinder plant growth by reducing nutrient availability or increasing susceptibility to disease. mdpi.com For instance, some herbicides have been shown to inhibit nitrogen fixation, a vital process for plant nutrition. mdpi.com

While specific studies on the direct effects of this compound on soil organisms and plant growth are not extensively detailed in the provided search results, the general principles of ecotoxicology suggest that any chemical release requires careful consideration. The response of soil microorganisms to chemical inputs can vary depending on the substance's properties, concentration, and the specific characteristics of the soil environment, such as pH and organic matter content. nih.gov Some microorganisms have demonstrated the ability to degrade organic pollutants, potentially mitigating their harmful effects and even utilizing them as a carbon source. jmb.or.kr Conversely, persistent and toxic chemicals can lead to a decline in microbial biodiversity and impair essential soil functions. mdpi.comnih.gov

The interaction between chemicals and plants is also complex. Some substances can be directly phytotoxic, inhibiting germination or growth. ird.fr Others may have indirect effects by altering the soil's chemical and physical properties or by impacting the symbiotic relationships between plants and microorganisms, such as mycorrhizae, which are crucial for nutrient uptake. mdpi.comird.fr

Environmental Risk Assessment Frameworks

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. europa.eusetac.org It is a critical component of regulatory decision-making for chemicals, including those used in industrial applications and consumer products. researchgate.netnih.gov The process generally involves several key steps: hazard identification, exposure assessment, effects assessment (or hazard assessment), and risk characterization. setac.orgnih.gov

The goal of an ERA is to provide a scientifically defensible basis for managing potential risks to ecosystems. nih.gov This involves a tiered approach, often starting with conservative screening-level assessments and progressing to more detailed investigations if potential risks are identified. setac.org

Development of Predictive Models for Ecological Impact

Predictive models are increasingly important tools in environmental risk assessment. nih.gov These models, often based on Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), aim to predict the environmental fate and toxicological effects of chemicals based on their molecular structure. nih.govacs.org This approach is valuable for prioritizing chemicals for further testing and for assessing the potential risks of new or data-poor substances. nih.gov

The development of these models involves compiling experimental data for a range of chemicals and identifying relationships between their structural or physicochemical properties and their environmental behavior or toxicity. nih.govacs.org For example, properties like the octanol-water partition coefficient (Kow) and vapor pressure are key parameters in predicting how a chemical will distribute in the environment. env.go.jp

For this compound, its physicochemical properties, such as a log Kow of 3.8, are inputs for such models to estimate its environmental distribution and potential for bioaccumulation. nih.gov While specific predictive models for the ecological impact of this compound are not detailed in the search results, the development of general models for classes of organic compounds, including alcohols, is an active area of research. nih.govacs.org These models are continually being refined to improve their predictive accuracy for a wider range of chemical structures and environmental conditions. nih.gov

Comparative Environmental Hazard Assessment

A comparative environmental hazard assessment involves evaluating the intrinsic hazardous properties of a chemical in relation to other substances. rsc.org This process helps to understand the relative risk posed by a chemical and can inform decisions about substitution with less hazardous alternatives.

The hazard profile of an alcohol like this compound can be compared to other alcohols based on several factors, including its physical and chemical properties, and its ecotoxicity. For instance, the reactivity of alcohols can vary, influencing their environmental fate and potential to form other products. echemi.com

In the context of environmental hazards, factors such as persistence, bioaccumulation potential, and toxicity (PBT) are key considerations. env.go.jp The persistence of a substance is its ability to remain in the environment without degrading. europa.eu this compound is not considered to be persistent, with aerobic degradation expected. env.go.jp Its log Kow of 3.8 suggests a moderate potential for bioaccumulation. nih.gov

The ecotoxicity of this compound to aquatic organisms has been studied, with a predicted no-effect concentration (PNEC) derived from these data. env.go.jp A comparative assessment would place these values in the context of other alcohols and chemicals of concern. For example, some higher alcohols are known to have a negative impact on the sensory qualities of wine at certain concentrations, while at lower concentrations, they may contribute to its complexity. researchgate.net This illustrates that the environmental impact of a substance is often concentration-dependent.

The table below presents a summary of key data points relevant to the environmental assessment of this compound.

Interactive Data Table for this compound

| Property | Value | Source |

| Molecular Formula | C10H22O | nih.gov |

| Molar Mass | 158.28 g/mol | nih.gov |

| Log Kow | 3.8 | nih.gov |

| Aqueous Solubility | 540 mg/L (25°C) | env.go.jp |

| Vapor Pressure | 0.0794 mmHg (25°C) | env.go.jp |

| Persistence | Not considered persistent | env.go.jp |

Toxicological Research and Health Implications of 2 Ethyloctan 1 Ol

Mammalian Toxicology Studies: Mechanistic Insights

In vivo studies, primarily in rodent models, have been instrumental in elucidating the toxicological pathways of 2-Ethyloctan-1-ol. These investigations have shed light on its absorption, distribution, metabolism, and excretion, providing a foundation for understanding its systemic effects.

In Vivo Exposure Effects and Pathway Elucidation

Upon oral administration in rats and mice, this compound has been shown to induce hepatic effects, most notably peroxisome proliferation. epa.govnih.gov Peroxisomes are cellular organelles involved in various metabolic processes, and their proliferation is a known response to a class of chemicals termed peroxisome proliferators. iarc.fr This effect is often associated with an increase in liver weight. epa.gov

The primary metabolic pathway for this compound involves its oxidation to 2-ethylhexanoic acid, which is considered the proximate peroxisome proliferator. nih.gov This metabolic activation is a critical step in initiating the downstream cellular changes observed in the liver. Studies comparing the effects of 2-ethylhexanol and its metabolite, 2-ethylhexanoic acid, have demonstrated linear dose-response relationships for the induction of cyanide-insensitive palmitoyl (B13399708) CoA oxidation, a marker of peroxisome proliferation. nih.gov

It is important to note that while peroxisome proliferation is a well-documented phenomenon in rodents, its relevance to human health is a subject of ongoing scientific discussion, with some evidence suggesting that humans are less responsive than rodents to these effects. iarc.frnih.gov

Investigation of Organ-Specific Toxicity

The liver is the primary target organ for the toxicity of this compound. epa.govnih.gov Subchronic repeat dose studies in rats and mice have consistently shown increased liver weights and the proliferation of hepatic peroxisomes. epa.gov This organ-specific toxicity is a hallmark of exposure to peroxisome proliferators. iarc.fr

Beyond the liver, this compound is also recognized as an irritant. It is classified as causing skin irritation and serious eye irritation. nih.gov Furthermore, it may cause respiratory irritation. nih.gov However, comprehensive studies detailing significant toxicity to other specific organs following repeated exposure are less prominent in the available literature. Histopathological evaluation is a key method for identifying organ-specific lesions caused by chemical exposure. eaht.org

Interactive Data Table: Organ-Specific Effects of this compound in Mammalian Studies

| Species | Organ | Observed Effect | Reference |

| Rat | Liver | Increased weight, peroxisome proliferation | epa.govnih.gov |

| Mouse | Liver | Increased weight, peroxisome proliferation | epa.govnih.gov |

| Human (in vitro) | Hepatocytes | Little to no effect on peroxisomes | nih.gov |

| - | Skin | Irritation | nih.gov |

| - | Eyes | Serious irritation | nih.gov |

| - | Respiratory Tract | Irritation | nih.gov |

Cellular and Molecular Toxicology

Investigating the effects of this compound at the cellular and molecular level provides deeper insights into the mechanisms underlying its observed toxicity. In vitro studies using isolated cells and subcellular fractions are crucial in this regard. nih.gov

In Vitro Cytotoxicity Mechanisms

The cytotoxic mechanisms of this compound and related compounds are linked to their interaction with cellular membranes and organelles. While specific studies on the in vitro cytotoxicity of this compound are not extensively detailed in the provided search results, the broader class of peroxisome proliferators has been studied. For instance, mono(2-ethylhexyl)phthalate (MEHP), a metabolite of a related compound, induces peroxisomal enzyme activity in cultured rat hepatocytes, leading to an increase in the number of peroxisomes. nih.gov This highlights a direct cellular effect that can be studied in vitro. The use of freshly isolated cells is a common and advantageous model for examining cytotoxicity. nih.gov

Induction of Oxidative Stress and Antioxidant Responses

The proliferation of peroxisomes is intrinsically linked to oxidative stress. Peroxisomal β-oxidation of fatty acids can lead to the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). mdpi.com An imbalance between the production of ROS and the cell's ability to detoxify these reactive products leads to oxidative stress. frontiersin.org

In response to oxidative stress, cells activate antioxidant defense mechanisms. This includes the upregulation of antioxidant enzymes. The Nrf2-Keap1 pathway is a major regulator of cellular responses to oxidative stress, leading to the expression of cytoprotective genes. nih.gov While direct evidence for this compound inducing this specific pathway was not found, it is a plausible mechanism given its role as a peroxisome proliferator.

Receptor Interactions and Signaling Pathway Modulation

The toxicological effects of peroxisome proliferators, including metabolites of this compound, are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). plos.orgqiagen.com PPARα is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). plos.org This binding modulates the transcription of target genes involved in lipid metabolism and peroxisome proliferation. qiagen.com

The activation of PPARα is a key initiating event in the cascade that leads to the observed hepatic effects. nih.gov It's noteworthy that there are significant species differences in the response to PPARα agonists, with rodents being much more sensitive than humans. nih.gov This species-specific response is a critical factor in extrapolating rodent data to human health risk assessment. The interaction of ligands with receptors can induce conformational changes that trigger a cascade of intracellular signaling pathways, ultimately leading to a cellular response. nih.gov

Interactive Data Table: Molecular Mechanisms of this compound Toxicity

| Mechanism | Key Molecular Target/Pathway | Cellular Outcome | Reference |

| Peroxisome Proliferation | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Increased number and activity of peroxisomes | plos.orgqiagen.com |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) | Potential for cellular damage | mdpi.com |

| Antioxidant Response | Nrf2-Keap1 pathway | Upregulation of cytoprotective genes | nih.gov |

| Signal Transduction | Receptor-ligand binding and phosphorylation cascades | Modulation of gene expression | nih.gov |

Advanced Toxicological Testing Methodologies for this compound

The toxicological evaluation of chemical substances has evolved significantly, moving from a heavy reliance on traditional animal testing towards more advanced and human-relevant methodologies. This shift is driven by ethical considerations and the need for more efficient and mechanistically informative safety assessments. For industrial chemicals like this compound, these advanced methods offer a deeper understanding of potential hazards.

Application of In Vitro and Cell-Based Assays

In vitro and cell-based assays are fundamental tools in modern toxicology, allowing for the rapid screening of chemicals and investigation of toxicity mechanisms at the cellular level. regulations.govnih.gov These assays utilize human or animal cells grown in a controlled laboratory environment to assess the potential of a substance to cause cellular damage. regulations.gov For this compound, which is classified as a skin and eye irritant, various in vitro models are particularly relevant for hazard identification and characterization. nih.govjrfglobal.com

Cytotoxicity Assays

A primary step in toxicological testing is to determine a substance's potential to be cytotoxic, or to kill cells. This is often evaluated using cell lines, such as the human liver-derived HepG2 cell line, which is a common model in toxicology due to its metabolic capabilities. researchgate.netnih.gov Several assays measure cell viability by assessing metabolic activity or membrane integrity. While specific cytotoxicity data for this compound is not extensively detailed in publicly available literature, the following types of assays are standard practice.

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) into a purple formazan (B1609692) product. regulations.govx-cellr8.com | Colorimetric change, proportional to the number of viable cells. |

| CellTiter-Glo® | Measures the amount of ATP present, which is an indicator of metabolically active, viable cells. reframedb.org | Luminescence signal, directly proportional to cell viability. |

| alamarBlue™ Assay | The active ingredient, resazurin, is a cell-permeable, non-toxic blue dye that is converted to the red, fluorescent resorufin (B1680543) by metabolically active cells. nih.gov | Fluorometric or colorimetric signal change, indicating cell viability. |

| Propidium Iodide (PI) Uptake | PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead or dying cells with compromised membranes, where it binds to DNA. | Red fluorescence, quantifying the percentage of dead cells in a population. |

In Vitro Irritation Models

Given the classification of this compound as a skin and eye irritant, in vitro models that replicate human tissues are crucial for confirming and quantifying this potential without animal testing. nih.gov These models use reconstructed human epidermis (RhE) and cornea-like epithelium (RhCE) to predict irritation responses. jrfglobal.comnih.gov

Skin Irritation: Assays using 3D human skin models like EpiDerm™, EPISKIN™, and SkinEthic™ RHE are validated alternatives to the traditional rabbit skin irritation test (OECD TG 404). regulations.govnih.goveuropa.eu In these tests, the chemical is applied topically to the tissue surface. After exposure, cell viability is typically measured using the MTT assay. A significant reduction in viability (e.g., below 50%) indicates an irritant potential. nih.gov

Eye Irritation: Similarly, reconstructed human cornea-like epithelium models such as EpiOcular™ and MCTT HCE™ are used to assess eye irritation potential (OECD TG 492). jrfglobal.comx-cellr8.combiomolther.org These tests measure the time of exposure required to reduce tissue viability by 50% (ET50), which helps classify the irritancy level of a substance. mattek.com Another method, the Ocular Irritection® assay, is a non-cell-based assay that measures changes in a macromolecular matrix to predict eye irritancy. eurofins.com

Development and Utilization of New Approach Methodologies (NAMs)

New Approach Methodologies (NAMs) represent a broad category of modern testing strategies designed to provide more relevant and efficient safety data while reducing or replacing the use of laboratory animals. thegoodscentscompany.comupmbiomedicals.com NAMs encompass a range of technologies, including in vitro assays, in chemico methods (testing interactions with specific molecules), and in silico models (computer-based predictions). thegoodscentscompany.com The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies are actively promoting the development and application of NAMs for chemical risk assessment. nih.gov

The core goal of NAMs is to move away from observing overt toxicity in whole animals and towards understanding the molecular and cellular pathways that can lead to adverse outcomes. eurofins.com While specific studies applying a full suite of NAMs to this compound are not prominent in the scientific literature, the principles of NAMs guide its modern toxicological assessment.

| NAM Category | Description | Examples | Relevance to this compound |

| In Vitro Methods | Use of cultured cells, tissues, or cell-free systems to assess biological activity or toxicity. thegoodscentscompany.com | High-throughput screening (HTS) assays, 3D tissue models (e.g., for skin/eye irritation). nih.govnih.gov | Assessing cytotoxicity, skin/eye irritation potential, and other specific cellular effects without animal use. |

| In Silico Models | Computer-based models that predict chemical properties and toxicological effects based on a substance's structure. | Quantitative Structure-Activity Relationship (QSAR) models, read-across approaches. | Predicting toxicity endpoints based on structural similarities to other well-studied alcohols, helping to fill data gaps. |

| In Chemico Assays | Methods that measure the interaction of a chemical with specific non-cellular biomolecules. | Assays for DNA binding, protein binding, or reactivity with synthetic peptides. | Investigating the potential for direct chemical reactivity that could initiate skin sensitization or other toxic effects. |

| Exposure Science | Advanced models and methods to better estimate human and environmental exposure levels. | PBPK (Physiologically Based Pharmacokinetic) modeling. | Simulating the absorption, distribution, metabolism, and excretion of this compound to better link external exposure to internal concentrations. |

The integration of data from these diverse sources is central to the NAMs paradigm, aiming to build a more complete picture of a chemical's potential risk. biomolther.org

Omics Technologies in Toxicological Assessment (e.g., Transcriptomics, Metabolomics)

Omics technologies provide a holistic view of the molecular changes within a biological system in response to a chemical exposure. nih.gov These powerful tools analyze thousands of molecules simultaneously, offering deep mechanistic insights that are not achievable with traditional toxicological methods. epa.gov By identifying which genes are activated or which metabolic pathways are disturbed, researchers can better understand how a substance like this compound might exert its effects at a subcellular level.

Transcriptomics: This technology analyzes the expression levels of thousands of genes (the "transcriptome") at once, often using techniques like RNA sequencing. nih.gov In toxicology, it can reveal the cellular pathways that are activated or suppressed by a chemical, providing clues about its mode of action. chemspider.comfrontiersin.org For example, an increase in the expression of genes related to inflammation and cell stress would provide molecular-level evidence supporting the classification of this compound as an irritant.

Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a biological sample, such as amino acids, lipids, and sugars. europa.eumdpi.com A chemical exposure can cause a distinct shift in the metabolic profile of cells or an organism. frontiersin.org Toxicometabolomics, the application of metabolomics to toxicology, can identify specific biomarkers of exposure or effect and pinpoint the biochemical pathways disrupted by a toxicant. uzh.ch This can be more closely related to observable toxicological endpoints than changes in the transcriptome, as it reflects the functional output of cellular processes. europa.eu

While no specific transcriptomic or metabolomic studies focused solely on this compound are currently published, the table below outlines how these technologies are generally applied in chemical safety assessment.

| Omics Technology | Key Information Provided | Application in Toxicology |

| Transcriptomics | Changes in gene expression (mRNA levels). nih.gov | - Identifying molecular initiating events and key events in Adverse Outcome Pathways (AOPs).- Grouping chemicals with similar mechanisms of action.- Generating hypotheses about a chemical's toxicity. chemspider.com |

| Proteomics | Changes in protein expression and post-translational modifications. | - Identifying protein targets of a chemical.- Understanding downstream effects of gene expression changes. |

| Metabolomics | Changes in the profile of endogenous small-molecule metabolites. mdpi.com | - Discovering biomarkers of toxicity or exposure.- Elucidating mechanisms of toxicity by identifying disrupted metabolic pathways (e.g., energy metabolism, amino acid metabolism). frontiersin.org- Providing a functional snapshot of the cellular state. |

The integration of multiple omics datasets (multi-omics) promises an even more comprehensive understanding of toxicological responses, helping to build a systems-level view of how chemicals like this compound interact with biological systems. epa.gov

Analytical Methodologies for 2 Ethyloctan 1 Ol Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 2-Ethyloctan-1-ol, providing the necessary separation from complex sample components before detection and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.